

Reproducibility of Published Data on (R)-CR8 Trihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-CR8 trihydrochloride	
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(R)-CR8 trihydrochloride, a second-generation analogue of roscovitine, has emerged as a potent inhibitor of cyclin-dependent kinases (CDKs) and, more recently, as a molecular glue degrader of cyclin K.[1][2][3] This guide provides a comparative analysis of published data on **(R)-CR8 trihydrochloride**, with a focus on the reproducibility of its biological activities. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to aid researchers, scientists, and drug development professionals in evaluating and potentially reproducing these findings.

Comparison with Roscovitine

(R)-CR8 was developed as a more potent alternative to roscovitine, a well-known CDK inhibitor.[2][4] Published data consistently demonstrates the superior potency of (R)-CR8 in various cellular assays.

Table 1: Comparison of In Vitro IC50 Values for (R)-CR8 and (R)-Roscovitine



Target/Assay	(R)-CR8 Trihydrochlori de (µM)	(R)- Roscovitine (μΜ)	Cell Line	Reference
CDK Inhibition				
CDK1/cyclin B	0.09	~0.45	N/A	[2][4]
CDK2/cyclin A	0.072	~0.2	N/A	[2][4]
CDK2/cyclin E	0.041	N/A	N/A	[2]
CDK5/p25	0.11	~0.2	N/A	[2]
CDK7/cyclin H	1.1	~0.7	N/A	[2]
CDK9/cyclin T	0.18	~0.4	N/A	[2]
CK1δ/ε	0.4	N/A	N/A	[2]
Induction of Apoptosis				
MTS Reduction Assay	0.49	~20	SH-SY5Y	[2][4]
LDH Release Assay	N/A	N/A	SH-SY5Y	[4]
Caspase Activation	N/A	N/A	SH-SY5Y	[4]
PARP Cleavage	Dose-dependent (0.25-10 μM)	N/A	SH-SY5Y	[2]

Note: IC50 values for roscovitine are approximated from graphical data in some publications.

The data clearly indicates that (R)-CR8 is significantly more potent than roscovitine in both inhibiting CDKs and inducing apoptosis in the SH-SY5Y neuroblastoma cell line.[2][4] The improved potency is reported to be between 2 to 4-fold for kinase inhibition and up to 40-fold for the induction of apoptosis.[4]

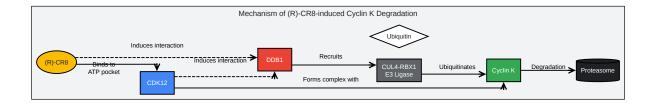


(R)-CR8 as a Molecular Glue Degrader

A key discovery has been the identification of (R)-CR8 as a molecular glue that induces the degradation of cyclin K.[5][6] This mechanism is distinct from its role as a direct kinase inhibitor and contributes significantly to its cellular activity.[6]

Mechanism of Cyclin K Degradation

(R)-CR8 binds to the ATP-binding pocket of CDK12. This binding event creates a novel interface that promotes the interaction between CDK12 and DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex.[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[5][6]



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Caption: Signaling pathway of (R)-CR8-induced Cyclin K degradation.

Experimental Protocols

To facilitate the reproducibility of the published findings, detailed experimental protocols are provided below.

Protocol 1: Determination of IC50 for Apoptosis Induction (MTS Assay)

This protocol is based on the methodology described by Bettayeb et al. (2008).[4]



- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.
- Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
- Treatment: (R)-CR8 trihydrochloride and (R)-roscovitine are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.
- Incubation: Cells are incubated with the compounds for 48 hours.
- MTS Assay: After incubation, MTS reagent is added to each well according to the manufacturer's instructions.
- Measurement: The absorbance is read at 490 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Protocol 2: Western Blot for PARP Cleavage

This protocol is based on the methodology described in multiple publications.[2]

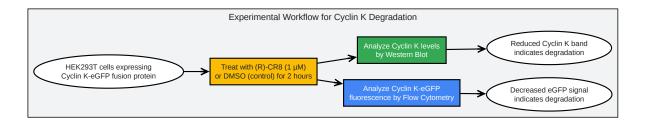
- Cell Treatment: SH-SY5Y cells are treated with varying concentrations of (R)-CR8
 trihydrochloride (e.g., 0.25, 0.5, 1, 2.5, 5, 10 μM) for a specified time (e.g., 24 or 48 hours).
- Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PARP. A secondary antibody conjugated to HRP is then used.



Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
 The cleavage of PARP is indicated by the appearance of an 89 kDa fragment.

Protocol 3: In Vitro Cyclin K Degradation Assay

This protocol is a simplified representation of the experiments described by Słabicki et al. (2020).[5][6]



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Caption: Workflow for assessing (R)-CR8-mediated Cyclin K degradation.

- Cell Line: HEK293T cells are engineered to express a Cyclin K-eGFP fusion protein.
- Treatment: Cells are treated with 1 μM (R)-CR8 trihydrochloride or a DMSO vehicle control for 2 hours.
- Analysis by Flow Cytometry: The fluorescence of the Cyclin K-eGFP fusion protein is
 quantified by flow cytometry. A decrease in the eGFP signal in the (R)-CR8-treated cells
 compared to the control indicates degradation of the fusion protein.
- Analysis by Western Blot: Cell lysates are collected and subjected to Western blotting using an antibody against Cyclin K or GFP to confirm the reduction in protein levels.

Conclusion



The published data on **(R)-CR8 trihydrochloride** demonstrates its potent activity as a CDK inhibitor and a molecular glue degrader of cyclin K, with significantly higher potency compared to its parent compound, roscovitine. The provided experimental protocols offer a foundation for researchers to reproduce and further investigate the biological effects of this compound. Adherence to these detailed methodologies is crucial for ensuring the reproducibility and reliability of future studies on **(R)-CR8 trihydrochloride**.

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- To cite this document: BenchChem. [Reproducibility of Published Data on (R)-CR8
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